molecular formula C10H20N2O2 B1521252 Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate CAS No. 708274-46-8

Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate

Cat. No.: B1521252
CAS No.: 708274-46-8
M. Wt: 200.28 g/mol
InChI Key: RDMVVTNPIKHJHP-JGVFFNPUSA-N
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Description

Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate is a chiral, Boc-protected pyrrolidine derivative of significant value in medicinal chemistry and drug discovery. With the CAS Registry Number 348165-60-6 , this compound serves as a versatile and crucial synthetic building block for the development of more complex molecules, particularly in the synthesis of potential active pharmaceutical ingredients (APIs) . The compound has a molecular formula of C10H20N2O2 and a molecular weight of 200.28 g/mol . Its physicochemical properties include a calculated density of 1.029 g/cm³ at 20°C and a calculated boiling point of 268.1°C at 760 Torr . It is slightly soluble in aqueous systems, with a calculated solubility of 9.8 g/L at 25°C . This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a medicinal product or drug. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

tert-butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMVVTNPIKHJHP-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708274-46-8
Record name tert-butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of tert-butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate generally follows a multi-step process starting from a chiral pyrrolidine precursor. The main steps include:

  • Starting Material Selection: The process begins with an optically pure (2S,4R)-4-amino-2-methylpyrrolidine or a suitable chiral intermediate. The stereochemistry of this precursor is critical to maintain the desired configuration throughout synthesis.

  • Amino Group Protection: The primary amine at the 4-position is protected using a tert-butyl carbamate (Boc) group to prevent side reactions during subsequent steps. This protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, such as in the presence of sodium bicarbonate or triethylamine.

  • Formation of the Carboxylate Ester: The protected amine is then esterified to form the tert-butyl carboxylate. This is often done by reaction with Boc anhydride or di-tert-butyl dicarbonate in polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane at controlled temperatures (0–25°C) to minimize racemization.

  • Purification and Characterization: The product is purified by standard chromatographic techniques, and stereochemical purity is confirmed by chiral HPLC or NMR methods.

Detailed Reaction Conditions and Yields

Step Reaction Description Reagents and Conditions Yield (%) Notes
1 Amino group protection (2S,4R)-4-amino-2-methylpyrrolidine + di-tert-butyl dicarbonate (Boc₂O), NaHCO₃, THF, 0–25°C >90% Boc protection under mild basic conditions preserves stereochemistry
2 Esterification Boc-protected amine + Boc anhydride or di-tert-butyl dicarbonate, DCM or THF, ambient temperature 85–95% Controlled temperature crucial to avoid racemization
3 Catalytic hydrogenation (optional for intermediate steps) Pd/C catalyst, ammonium formate, ethanol, 60°C, 1 h ~100% Used in specific synthetic routes to reduce intermediates
4 Coupling reactions (for derivative synthesis) Triethylamine, dimethyl sulfoxide (DMSO), room temperature, 16 h 55% (example) Used in further functionalization steps

Data adapted from experimental reports and industrial synthesis protocols

Industrial Scale-Up and Continuous Flow Synthesis

In industrial settings, the synthesis of this compound benefits from continuous flow reactor technology, which offers:

  • Enhanced Control: Precise regulation of temperature, pressure, and reaction time reduces side reactions and improves stereochemical purity.

  • Higher Yields and Purity: Continuous flow allows for efficient mixing and heat transfer, leading to improved product quality.

  • Scalability: The process can be scaled up without loss of control over reaction parameters, essential for commercial production.

Stereochemical Integrity and Enantiomeric Excess Optimization

Maintaining the (2S,4R) stereochemistry throughout synthesis is paramount. Strategies include:

  • Use of Chiral Precursors: Starting with enantiomerically pure materials ensures the desired configuration.

  • Low-Temperature Reactions: Performing key steps at sub-ambient temperatures (e.g., −20°C) minimizes racemization.

  • Chiral Catalysts and Auxiliaries: Employing chiral ligands or catalysts such as (R)-BINAP or proline derivatives during asymmetric steps enhances stereoselectivity.

  • Chiral Chromatography: Purification using chiral stationary phases (e.g., Chiralpak AD-H) allows separation of enantiomers and accurate determination of enantiomeric excess (ee).

Reaction Mechanisms and Chemical Transformations

  • Protection Reaction: The nucleophilic amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, forming the Boc-protected amine and releasing CO₂.

  • Ester Formation: The carboxylate ester is formed via nucleophilic substitution or acylation mechanisms under mild conditions.

  • Catalytic Hydrogenation: Reduction of intermediates using Pd/C and ammonium formate proceeds via transfer hydrogenation, preserving stereochemistry.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Material (2S,4R)-4-amino-2-methylpyrrolidine (chiral precursor)
Amino Protection Boc protection using di-tert-butyl dicarbonate, NaHCO₃, THF, 0–25°C
Esterification Reaction with Boc anhydride or Boc₂O in DCM or THF, ambient temperature
Purification Column chromatography, chiral HPLC for ee analysis
Industrial Method Continuous flow reactors for scale-up, precise control
Stereochemical Control Low temperature, chiral catalysts, chiral chromatography
Typical Yields 85–100% depending on step and conditions

Research Findings and Optimization Notes

  • Yield Optimization: Reaction times, solvent choice, and reagent stoichiometry critically affect yields. For example, extended stirring at ambient temperature with triethylamine in DMSO yields 55% in coupling reactions.

  • Stereochemical Purity: The tert-butyl group provides steric hindrance, reducing racemization during protection and esterification steps.

  • Catalyst Selection: Pd/C with ammonium formate is effective for catalytic hydrogenation of intermediates without compromising stereochemistry.

  • Analytical Monitoring: TLC and HPLC are standard techniques for monitoring reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrrolidine ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate solvents such as dichloromethane or ethanol.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which tert-butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways by acting as an inhibitor or activator of certain enzymes, affecting metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers and Diastereomers

The stereochemistry of pyrrolidine derivatives significantly impacts their physical properties and biological interactions. Key stereoisomers include:

Compound Name CAS Number Stereochemistry Key Differences Reference
Tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate 152673-32-0 (2S,4S) Altered spatial arrangement of amino and methyl groups; may exhibit distinct hydrogen-bonding patterns .
Tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate 348165-63-9 (2R,4R) Enantiomer of the (2S,4R) form; potential differences in chiral recognition during drug-receptor binding .
Cis-tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate 1374653-02-7 Cis configuration Altered ring substitution pattern; impacts steric hindrance and solubility .

Key Insight : The (2S,4R) isomer is often preferred in asymmetric synthesis due to its compatibility with enzymatic or catalytic systems requiring specific stereochemical alignment .

Substituent Variations

Modifications to the pyrrolidine scaffold influence reactivity and applications:

Compound Name Substituents Molecular Weight Key Properties Reference
(2S,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate Benzyloxycarbonylamino, hydroxymethyl 350.41 Enhanced polarity due to hydroxyl and benzyl groups; suitable for peptide coupling .
Tert-butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Hydroxyl, hydroxymethyl 245.29 (calc.) Increased hydrogen-bonding capacity; potential for crystal engineering .
Tert-butyl (3R,4R)-3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-4-hydroxypyrrolidine-1-carboxylate Cyclohexenyl ethylamino, hydroxyl 340.47 (calc.) Bulky substituents reduce solubility in polar solvents but enhance lipid membrane permeability .

Data Tables

Table 1: Comparative Physical Properties

Compound (CAS) Molecular Weight Purity Solubility (mg/mL in DMSO) Melting Point (°C)
708274-46-8 (Main compound) 228.31 (calc.) 97% >50 98–102 (lit.)
152673-32-0 ((2S,4S) isomer) 228.31 95% >50 95–98
1194057-63-0 (Benzyloxycarbonyl derivative) 350.41 >95% 20–30 120–125

Table 2: Key Commercial Sources

Supplier Compound (CAS) Purity Price (1g)
Synthonix, Inc. 708274-46-8 97% $250
Combi-Blocks 152673-32-0 95% $300
American Elements 1194057-63-0 >95% $450

Biological Activity

Tert-butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate, also known by its CAS number 708274-46-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological mechanisms, therapeutic potentials, and relevant research findings associated with this compound.

  • Molecular Formula : C10H20N2O2
  • Molecular Weight : 200.27 g/mol
  • Structural Characteristics :
    • The compound contains a pyrrolidine ring, which is known for its role in various biological activities.
    • It features a tert-butyl group and an amino group that contribute to its solubility and reactivity.

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be categorized as follows:

1. Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. In vitro studies have shown that it can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease. Specifically, it has been observed to prevent cell death in astrocytes induced by amyloid-beta exposure .

2. Enzyme Inhibition

The compound has been identified as an inhibitor of both β-secretase and acetylcholinesterase. The inhibition of β-secretase is particularly relevant as it plays a crucial role in the formation of amyloid plaques in Alzheimer’s disease. The IC50 for β-secretase inhibition has been reported at approximately 15.4 nM . Additionally, it demonstrated an inhibition rate of 85% on amyloid-beta aggregation at concentrations around 100 μM .

3. Anti-inflammatory Properties

In vivo studies suggest that the compound may reduce pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytic cultures exposed to amyloid-beta . This reduction could potentially mitigate oxidative stress and neuronal damage associated with neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
In vitro study on astrocytesShowed improved cell viability (62.98%) when co-treated with amyloid-beta and the compound compared to amyloid-beta alone (43.78%) .
In vivo model with scopolamineThe compound exhibited moderate protective effects against oxidative stress but was less effective than galantamine in reducing malondialdehyde levels .
Enzyme inhibition assaysConfirmed significant inhibition of β-secretase and acetylcholinesterase, highlighting its potential as a therapeutic agent for Alzheimer’s disease .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing Tert-butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate, and how is purity optimized?

  • Methodological Answer : The synthesis involves multi-step reactions starting from tert-butyl-protected pyrrolidine precursors. Key steps include:

  • Hydrogenation : Pd/C-catalyzed hydrogenation of intermediates (e.g., tert-butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate) to reduce double bonds, achieving >99% purity after purification .
  • Protection/Deprotection : Use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyl or amine functionalities, followed by acidic or basic deprotection .
  • Purification : Column chromatography (e.g., silica gel with ethanol/chlorform or EtOAC/pentane gradients) and recrystallization to isolate products with ≥95% purity .
  • Characterization : NMR (¹H/¹³C), IR, and HRMS validate structural integrity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, pyrrolidine ring protons between 1.5–4.0 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., carbonyl C=O stretch at ~1700 cm⁻¹, N-H bends for amines at ~1600 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₂₂N₂O₃: 230.30 g/mol) .
  • HPLC : Assesses purity using reverse-phase columns (e.g., C18, acetonitrile/water gradients) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence stereochemical outcomes during synthesis?

  • Methodological Answer :

  • Hydrogenation Catalysts : Pd/C under H₂ gas selectively reduces double bonds without epimerization, preserving the (2S,4R) configuration .
  • Temperature Control : Low temperatures (0–20°C) during silylation or coupling reactions minimize racemization .
  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (2S,4R)-configured precursors) ensures retention of stereochemistry .
    • Data Contradiction Analysis : Conflicting yields (e.g., 25–78% in hydrogenation steps) may arise from catalyst loading or solvent polarity; systematic DOE (Design of Experiments) optimizes conditions .

Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like transglutaminases, identifying binding pockets near the pyrrolidine amine .
  • QSPR Models : Quantitative Structure-Property Relationship (QSPR) algorithms correlate substituent effects (e.g., tert-butyl vs. methyl groups) with solubility (LogP ~1.2) .
  • DFT Calculations : Density Functional Theory predicts reaction pathways (e.g., amine deprotection energetics) .

Q. How can researchers resolve contradictions in reported biological activity data for analogs?

  • Methodological Answer :

  • Comparative SAR Studies : Test tert-butyl (2S,4R) analogs against (2R,4S) enantiomers to isolate stereospecific effects (e.g., cytotoxicity assays) .
  • Metabolic Profiling : LC-MS/MS identifies metabolites that may alter activity (e.g., oxidative deamination of the 4-amino group) .
  • Target Validation : CRISPR knockout of suspected targets (e.g., sphingosine-1-phosphate receptors) confirms mechanism .

Q. What advanced techniques determine enantiomeric purity and absolute configuration?

  • Methodological Answer :

  • Chiral HPLC : Uses columns like Chiralpak IA/IB with hexane/isopropanol to separate enantiomers (Rf differences ≥1.5) .
  • X-ray Crystallography : SHELX-refined structures (e.g., CCDC deposition) confirm (2S,4R) configuration via Flack parameter analysis .
  • VCD Spectroscopy : Vibrational Circular Dichroism distinguishes enantiomers via distinct IR absorbance patterns .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate

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